1-(3,5-Bis(trifluoromethyl)benzyl)-N-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amide group (a carbonyl group adjacent to a nitrogen), and a 3,5-bis(trifluoromethyl)benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the amide group, and the attachment of the 3,5-bis(trifluoromethyl)benzyl group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the amide group, and the 3,5-bis(trifluoromethyl)benzyl group. The trifluoromethyl groups would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be susceptible to hydrolysis, while the pyridine ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups might increase its electronegativity .Scientific Research Applications
Crystal Engineering
A study by Arora and Pedireddi (2003) explored the crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, demonstrating the utility of specific chemical functionalities in forming complex structures with potential applications in molecular recognition and self-assembly processes (Arora & Pedireddi, 2003).
Organic Synthesis
Talma et al. (1985) investigated the reductions of activated carbonyl compounds using chiral bridged macrocyclic 1,4-dihydropyridines. This research highlights the role of specific chemical structures in enantioselective synthesis, which is crucial for developing pharmaceuticals and fine chemicals (Talma et al., 1985).
Polymer Science and Materials Chemistry
Sotzing et al. (1996) focused on the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. Their work contributes to the development of materials for electronic and optoelectronic applications (Sotzing et al., 1996).
Advanced Materials
Bera et al. (2012) synthesized a series of organo-soluble new polyamides with semifluorinated aromatic diamines, showcasing the importance of specific functionalities in creating materials with high thermal stability and mechanical strength (Bera et al., 2012).
Mechanism of Action
Target of Action
It is known that the compound is used in the context of lithium-sulfur batteries .
Mode of Action
The compound, 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide, is used to modify a triazine-based covalent organic framework . The high electronegativity and large steric hindrance of the compound successfully suppress the diffusion of polysulfides .
Biochemical Pathways
The compound plays a role in the suppression of the shuttle effect of polysulfides in lithium-sulfur batteries . The shuttle effect of polysulfides poses a significant obstacle to the commercialization of lithium-sulfur batteries . Covalent organic frameworks have been widely used in lithium-sulfur batteries as porous crystalline materials to suppress this shuttle effect .
Pharmacokinetics
In the context of lithium-sulfur batteries, the compound has shown to improve the capacity and cyclic stability of the batteries .
Result of Action
The compound leads to improved capacity and cyclic stability of lithium-sulfur batteries . Cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Action Environment
The action of the compound is influenced by the environment within the lithium-sulfur batteries. The compound’s high electronegativity and large steric hindrance successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of the batteries .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F6N3O2/c1-27(2)7-5-26-16(29)15-4-3-6-28(17(15)30)11-12-8-13(18(20,21)22)10-14(9-12)19(23,24)25/h3-4,6,8-10H,5,7,11H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPKOFHFHLFOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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